molecular formula C11H9NO2 B1590682 Methyl quinoline-7-carboxylate CAS No. 51552-68-2

Methyl quinoline-7-carboxylate

Cat. No. B1590682
CAS RN: 51552-68-2
M. Wt: 187.19 g/mol
InChI Key: ZTZCGCCFJZVRTO-UHFFFAOYSA-N
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Description

Methyl quinoline-7-carboxylate (MQC) is a chemical compound that is found in many plant species and is used in a variety of applications. It is a white, crystalline solid and is soluble in polar solvents such as ethanol and methanol. MQC is an important intermediate in the synthesis of pharmaceuticals and other chemicals. It has been studied extensively for its biochemical and physiological effects, and has been found to have potential applications in a variety of fields.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Methyl quinoline-7-carboxylate and its derivatives have been extensively studied for their utility in organic synthesis. Kametani et al. (1975) demonstrated the conversion of methyl 9,11-dihydro-9-oxoindolizino[1,2-b]quinoline-7-carboxylate into various derivatives, highlighting its versatility in synthesizing heterocyclic compounds (Kametani et al., 1975). Similarly, Li (2015) reported a visible-light-induced radical bromination method for ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, resulting in a significant improvement in yield and demonstrating its potential for synthesizing complex organic molecules (Li, 2015).

Potential in Medicinal Chemistry

In the realm of medicinal chemistry, Bhatt et al. (2015) explored amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, revealing their significant anticancer activity. This work underscores the potential of this compound derivatives in developing novel anticancer agents (Bhatt et al., 2015). Moreover, Wang et al. (2011) isolated a new quinoline derivative from Streptomyces sp. neau50, which exhibited cytotoxicity against human lung adenocarcinoma cell lines, further exemplifying the therapeutic potential of these compounds (Wang et al., 2011).

Applications in Fluorescent Dyes and Liquid Crystal Displays

Quinoline derivatives, including those related to this compound, have found applications in the development of fluorescent dyes and liquid crystal displays. Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, indicating their high potential in liquid crystal display technologies (Bojinov & Grabchev, 2003).

properties

IUPAC Name

methyl quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZCGCCFJZVRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502345
Record name Methyl quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51552-68-2
Record name Methyl quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl quinoline-7-carboxylate
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Synthesis routes and methods I

Procedure details

To a stirred solution of quinolin-7-yl trifluoroacetate (750 mg, 2.7 mmol), PdCl2(Ph3P) (95 mg, 0.14 mmol), and triethylamine (1.2 mL, 8.4 mmol) in 1:2 DMF/MeOH (39 mL) was degassed and sparged with CO, and the mixture was heated at 60° C. for 48 h. The mixture was cooled to room temperature, filtered through diatomaceous earth, and concentrated under reduced pressure. The residue was diluted with a 5% solution of LiCl, and washed with CHCl3 (3×250 mL). The combined organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 3:1 ethyl acetate/hexanes) provided methyl quinoline-7-carboxylate (185 mg): ESI MS m/z 188 [M+H]+.
Name
quinolin-7-yl trifluoroacetate
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(Ph3P)
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
DMF MeOH
Quantity
39 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of quinoline-7-carboxylic acid (1.00 g, 5.77 mmol) in MeOH (10 mL) was added hydrogen chloride (2.00 mL, 8.00 mmol) (4.0M in 1,4-dioxane). The reaction was stirred for 18 h at rt (LCMS showed <10% conversion to the desired product). Additional hydrogen chloride (2.00 mL, 8.00 mmol) was added, and the reaction mixture was heated to 50° C. in an oil bath for 36 h. The reaction was cooled to rt, and concentrated in vacuo. The solid was dissolved in DCM, and washed with saturated aqueous NaHCO3 (2×50 mL). The organic layer was dried (MgSO4) and concentrated to give the product, which was used without further purification in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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